![molecular formula C11H20O2S4 B14510691 [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol CAS No. 62888-22-6](/img/structure/B14510691.png)
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol is an organosulfur compound with the molecular formula C₁₁H₂₀O₂S₄ It is characterized by the presence of two dithiane rings connected by a methylene bridge and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include the removal of water to drive the reaction to completion. Common catalysts used in this process include p-toluenesulfonic acid and silica gel, which offer versatility and high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The choice of catalysts and reaction conditions is optimized for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ and OsO₄.
Reduction: Reduction reactions can be carried out using H₂/Ni, LiAlH₄, and NaBH₄.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃/Py.
Reducing agents: H₂/Ni, LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the dithiane rings can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler analog with similar reactivity but lacking the methylene bridge and hydroxyl groups.
1,3-Dithiolane: Another related compound with a five-membered ring structure.
1,4-Dithiane: A compound with a different ring structure and reactivity profile.
Uniqueness
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol is unique due to its combination of two dithiane rings, a methylene bridge, and hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
62888-22-6 |
|---|---|
Molekularformel |
C11H20O2S4 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
[2-[[2-(hydroxymethyl)-1,3-dithian-2-yl]methyl]-1,3-dithian-2-yl]methanol |
InChI |
InChI=1S/C11H20O2S4/c12-8-10(14-3-1-4-15-10)7-11(9-13)16-5-2-6-17-11/h12-13H,1-9H2 |
InChI-Schlüssel |
HNIBIDMTBLWKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)(CC2(SCCCS2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)

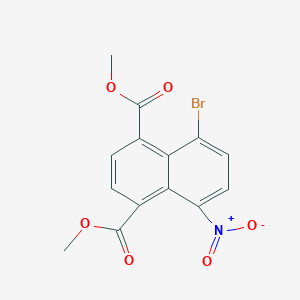

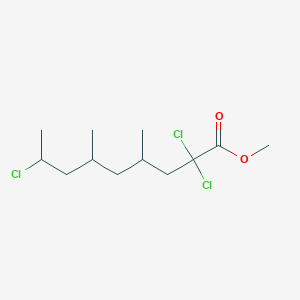
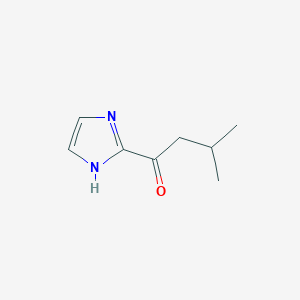
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
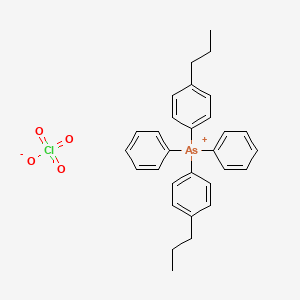


![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
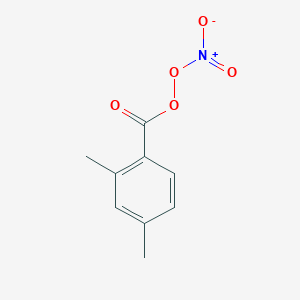
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
